2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the 4-fluorophenoxy acetic acid, followed by the introduction of the thiophen-2-yl group through a series of coupling reactions. The final step involves the formation of the oxan ring and the acetamide linkage under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Coupling Reactions: The thiophen-2-yl group can be involved in Suzuki or Heck coupling reactions to form more complex structures.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the thiophen-2-yl group can form π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include:
2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(4-bromophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide: The presence of a bromine atom can lead to different electronic properties and reactivity.
2-(4-methylphenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of 2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-13-3-5-14(6-4-13)22-12-16(20)19-17(7-9-21-10-8-17)15-2-1-11-23-15/h1-6,11H,7-10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGUHIGLMYRMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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